A Technical Guide to the Physicochemical Properties and Applications of 2,5-Dibromothiophene-3-carbonitrile
A Technical Guide to the Physicochemical Properties and Applications of 2,5-Dibromothiophene-3-carbonitrile
Introduction
2,5-Dibromothiophene-3-carbonitrile is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry, drug development, and materials science. Its structure incorporates a thiophene ring, a privileged pharmacophore known for its diverse biological activities, with two bromine atoms and a nitrile functional group.[1][2] This unique combination of reactive sites makes it an exceptionally versatile building block for synthesizing complex molecular architectures. The bromine atoms at the 2 and 5 positions serve as key handles for carbon-carbon bond formation via cross-coupling reactions, while the nitrile group offers a site for further chemical modification and can act as a crucial pharmacophoric element.[1][3][4]
This guide provides a comprehensive overview of the core physicochemical properties, spectroscopic profile, reactivity, and applications of 2,5-Dibromothiophene-3-carbonitrile, offering field-proven insights for its effective utilization in research and development.
Section 1: Core Physicochemical Properties
The fundamental properties of 2,5-Dibromothiophene-3-carbonitrile are summarized below. This data is essential for its proper handling, storage, and application in experimental design. The compound typically presents as a powder at room temperature.[1][5]
| Property | Value | Source(s) |
| CAS Number | 18792-01-3 | [5][6] |
| Molecular Formula | C₅HBr₂NS | [1][7] |
| Molecular Weight | 266.94 g/mol | [6] |
| Appearance | Powder | [5] |
| Melting Point | 76-79 °C | [5] |
| Solubility | Moderately soluble in common organic solvents. | [1] |
| Purity | ≥95% (as commercially available) | [6] |
Section 2: Molecular Structure and Spectroscopic Profile
Accurate characterization is paramount for validating the integrity of any chemical entity. While comprehensive spectral data for 2,5-Dibromothiophene-3-carbonitrile is not widely published, its structure allows for a clear prediction of its key spectroscopic features.
Chemical Structure:

Expected Spectroscopic Characteristics:
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing a single sharp singlet corresponding to the lone proton at the C4 position of the thiophene ring. The chemical shift would be influenced by the deshielding effects of the adjacent bromine atom and the overall aromatic system.
-
¹³C NMR: The carbon NMR spectrum should display five distinct signals: four for the carbons of the thiophene ring and one for the nitrile carbon. The carbons bonded to the bromine atoms (C2 and C5) would appear at characteristic chemical shifts, while the nitrile carbon (C≡N) would be found significantly downfield.
-
Infrared (IR) Spectroscopy: The IR spectrum serves as a critical diagnostic tool. A sharp and strong absorption band is expected in the range of 2220-2260 cm⁻¹. This peak is characteristic of the C≡N stretching vibration, confirming the presence of the nitrile functional group.[4]
-
Mass Spectrometry (MS): The mass spectrum would show a distinct molecular ion peak (M⁺). Due to the presence of two bromine atoms, this peak would be accompanied by M+2 and M+4 peaks, creating a characteristic isotopic pattern (approximately 1:2:1 ratio) that is definitive for dibrominated compounds.
Section 3: Synthesis and Reactivity
The strategic placement of functional groups in 2,5-Dibromothiophene-3-carbonitrile dictates its reactivity, making it a valuable synthetic intermediate.
General Synthetic Approach
The synthesis of this compound typically involves the halogenation of a thiophene precursor that already contains the nitrile group.[1] This approach leverages the high reactivity of the thiophene ring towards electrophilic substitution.
Representative Experimental Protocol: Bromination
This protocol is a representative, self-validating system for the synthesis, purification, and confirmation of the target compound.
-
Reaction Setup: In a three-necked flask under a nitrogen atmosphere, dissolve 3-cyanothiophene (1 equivalent) in a suitable solvent such as a mixture of acetic acid and chloroform.
-
Bromination: Cool the solution in an ice bath. Add N-Bromosuccinimide (NBS) (2.2 equivalents) portion-wise over 30 minutes. The use of NBS is a standard and milder alternative to elemental bromine for achieving selective bromination.
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.
-
Workup: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., dichloromethane). Wash the organic layer with a sodium thiosulfate solution to quench any remaining bromine, followed by brine.
-
Purification & Validation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel. The identity and purity of the collected fractions must be confirmed by spectroscopic methods (¹H NMR, IR, MS) as described in Section 2.
Key Reactivity Insights
-
Cross-Coupling Reactions: The C-Br bonds at the 2 and 5 positions are highly susceptible to participation in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions.[3] This allows for the facile introduction of various aryl, heteroaryl, or alkyl groups, enabling the construction of complex molecular scaffolds.
-
Nitrile Group Transformations: The nitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or undergo nucleophilic addition to form various heterocyclic systems. In drug design, the nitrile often serves as a bioisostere for a carbonyl group or as a potent hydrogen bond acceptor, enhancing binding affinity to biological targets.[4][8]
Section 4: Applications in Research and Drug Development
The trifunctional nature of 2,5-Dibromothiophene-3-carbonitrile makes it a high-value scaffold for creating novel molecules with tailored properties.
-
Pharmaceutical Intermediates: Thiophene-containing molecules are prevalent in FDA-approved drugs.[2] 2,5-Dibromothiophene-3-carbonitrile serves as an ideal starting material for generating libraries of novel compounds for high-throughput screening. Its derivatives are explored for a range of therapeutic areas, including oncology, inflammation, and infectious diseases.[1][2]
-
Functional Materials: The ability to undergo polymerization via debromination makes thiophene derivatives fundamental building blocks for conductive polymers.[3][9] The resulting polythiophenes are used in organic electronics, including organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and sensors.[10] The nitrile group can be used to fine-tune the electronic properties of these materials.
-
Agrochemicals: The thiophene ring is also a common feature in modern agrochemicals. This scaffold can be used to develop new herbicides, fungicides, and insecticides.[1]
Section 5: Safety and Handling
Due to its reactivity and potential toxicity, 2,5-Dibromothiophene-3-carbonitrile must be handled with appropriate safety precautions.
-
GHS Hazard Classification: The compound is classified as toxic and an irritant.[6]
-
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Conclusion
2,5-Dibromothiophene-3-carbonitrile is a potent and versatile chemical building block with significant strategic value. Its well-defined reactive sites—two bromine atoms for cross-coupling and a modifiable nitrile group—provide a robust platform for the synthesis of a wide array of complex organic molecules. For researchers in drug discovery and materials science, a thorough understanding of its physicochemical properties, spectroscopic signatures, and reactivity is essential for unlocking its full potential in the development of next-generation pharmaceuticals and functional materials.
References
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Chemical Communications.
- Sigma-Aldrich. (n.d.). 2,5-dibromothiophene-3-carbonitrile | 18792-01-3.
- Apollo Scientific. (n.d.). 18792-01-3 Cas No. | 2,5-Dibromothiophene-3-carbonitrile.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of 2,5-Dibromothiophene: A Comprehensive Look.
- Google Patents. (n.d.). US4889940A - Process for preparing thiophene derivatives.
- PubChemLite. (n.d.). 2,5-dibromothiophene-3-carbonitrile (C5HBr2NS).
- PubChem. (n.d.). 2,5-Dibromothiophene.
- PubChem. (n.d.). 2,5-Dibromo-3-dodecylthiophene.
- CymitQuimica. (n.d.). CAS 18792-01-3: 2,5-Dibromo-3-thiophenecarbonitrile.
- ChemicalBook. (n.d.). 2,5-Dibromothiophene | 3141-27-3.
- ChemicalBook. (n.d.). 2,5-Dibromothiophene(3141-27-3)IR1.
- PrepChem.com. (n.d.). Preparation of 2,5-dibromothiophen.
- ChemicalBook. (n.d.). 2,5-Dibromothiophene(3141-27-3) 1H NMR spectrum.
- ChemicalBook. (n.d.). 2,5-Dibromothiophene(3141-27-3) MS spectrum.
- Sigma-Aldrich. (n.d.). 2,5-Dibromothiophene 95 3141-27-3.
- ChemicalBook. (n.d.). 2,5-Dibromothiophene CAS#: 3141-27-3.
- ChemicalBook. (n.d.). 2,5-Dibromothiophene | 3141-27-3.
- PubMed Central. (n.d.). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines.
- ECHEMI. (n.d.). 3141-27-3, 2,5-Dibromothiophene Formula.
- Organic Syntheses Procedure. (n.d.). 3-bromothiophene.
- Sigma-Aldrich. (n.d.). 2,5-Dibromo-3-hexylthiophene 97 116971-11-0.
- Sigma-Aldrich. (n.d.). 2,5-Dibromo-3,4-ethylenedioxythiophene 97 174508-31-7.
- ChemicalBook. (n.d.). 2,5-Dibromothiophene-3-carbaldehyde(1193-69-7) 1H NMR spectrum.
- SpectraBase. (n.d.). 2,5-Dibromothiophene - Optional[13C NMR] - Spectrum.
- NIST WebBook. (n.d.). 2,5-Dibromo-3-methylthiophene.
- Ossila. (n.d.). 2,5-Dibromo-3,4-dinitrothiophene | CAS Number 52431-30-8.
- Sigma-Aldrich. (n.d.). 2,4-Dibromothiophene 3140-92-9.
- National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- National Institutes of Health. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
- ResearchGate. (n.d.). Reaction Pathways to 2-Aminothiophenes and Thiophene-3-carbonitriles.
- Springer. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies.
- Sigma-Aldrich. (n.d.). 2,5-Dibromothiophene 95 3141-27-3.
- BenchChem. (2025). Applications of Tetrahydrothiophene-2-carbonitrile in Medicinal Chemistry.
- MySkinRecipes. (n.d.). 2,5-Dibromothiophene-3-carboxylic acid.
- Sigma-Aldrich. (n.d.). 2,5-Dibromothiophene 95 3141-27-3.
- MDPI. (n.d.). 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile.
Sources
- 1. CAS 18792-01-3: 2,5-Dibromo-3-thiophenecarbonitrile [cymitquimica.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,5-dibromothiophene-3-carbonitrile | 18792-01-3 [sigmaaldrich.com]
- 6. 18792-01-3 Cas No. | 2,5-Dibromothiophene-3-carbonitrile | Apollo [store.apolloscientific.co.uk]
- 7. PubChemLite - 2,5-dibromothiophene-3-carbonitrile (C5HBr2NS) [pubchemlite.lcsb.uni.lu]
- 8. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,5-Dibromothiophene 95 3141-27-3 [sigmaaldrich.com]
- 10. 2,5-Dibromothiophene-3-carboxylic acid [myskinrecipes.com]
